molecular formula C8H9N3O3 B051662 methyl 5-oxo-7,8-dihydro-6H-imidazo[1,5-c]pyrimidine-7-carboxylate CAS No. 69614-04-6

methyl 5-oxo-7,8-dihydro-6H-imidazo[1,5-c]pyrimidine-7-carboxylate

Cat. No.: B051662
CAS No.: 69614-04-6
M. Wt: 195.18 g/mol
InChI Key: MSWBJDHMQDISQH-LURJTMIESA-N
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Description

Methyl 5-oxo-7,8-dihydro-6H-imidazo[1,5-c]pyrimidine-7-carboxylate (CAS: 69614-04-6) is a heterocyclic compound featuring a fused imidazo-pyrimidine core. Its molecular formula is C₈H₉N₃O₃ with a molecular weight of 195.18 g/mol . The structure includes a carboxylate ester group at position 7 and a ketone group at position 5 (Fig. 1). The stereochemistry of the compound is specified as (S)-configuration at the chiral center (C7), as indicated by its SMILES notation: O=C([C@@H](N1)CC2=CN=CN2C1=O)OC . This compound is categorized as a pharmaceutical impurity and is typically stored at +4°C to maintain stability .

Properties

IUPAC Name

methyl 5-oxo-7,8-dihydro-6H-imidazo[1,5-c]pyrimidine-7-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3O3/c1-14-7(12)6-2-5-3-9-4-11(5)8(13)10-6/h3-4,6H,2H2,1H3,(H,10,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSWBJDHMQDISQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC2=CN=CN2C(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20312117
Record name methyl 5-oxo-7,8-dihydro-6H-imidazo[1,5-c]pyrimidine-7-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20312117
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69614-04-6
Record name NSC249994
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=249994
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name methyl 5-oxo-7,8-dihydro-6H-imidazo[1,5-c]pyrimidine-7-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20312117
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

[5+1] Heterocyclization with Carbon Disulfide

A foundational method involves the reaction of diamines with carbon disulfide to form partially hydrogenated pyrimidine-thiones, which serve as precursors for further functionalization. For example, Hardtmann et al. demonstrated that treating diamine 30 with carbon disulfide yields octahydro-1H-pyrido[1,2-c]pyrimidine-1-thione (31 ). Adapting this approach, Jefferson et al. synthesized ribosylpyrophosphate 2-mercapto-1,N6-ethenoadenosine diphosphate (52 ) via [5+1] cyclization of binucleophile 51 with carbon disulfide. While these studies focus on thioxopyrimidines, analogous methods could be applied to the target compound by substituting sulfur with oxygen at critical positions.

Hydrazine-Mediated Cyclocondensation

The Scholars Research Library study outlines a robust pathway for imidazo[1,2-a]pyrimidine synthesis via hydrazine hydrate treatment of 6-aryl-3-carboethoxymethyl-5-cyano-2-methylthio-4-oxo-3,4-dihydropyrimidines (7a-c ). Refluxing 7a-c in dioxane with hydrazine hydrate yields imidazo[1,2-a]pyrimidines (10-15 ), with the carboethoxymethyl group enabling subsequent esterification to introduce the methyl carboxylate moiety.

Table 1: Representative Cyclization Reactions for Imidazo-Pyrimidine Core

Starting MaterialReagent/ConditionsProductYield (%)Reference
7a Hydrazine hydrate, dioxane, reflux10a (imidazo[1,2-a]pyrimidine)65
51 Carbon disulfide, alkaline conditions52 (thioadenosine derivative)72
59 Carbon disulfide, KOH, ethanol60 (dihydrobenzimidazo-pyrimidine)58

Functionalization of the Pyrimidine Core

Alkylation and Esterification

The methyl carboxylate group at position 7 is introduced via alkylation of thio- or oxo-intermediates. For instance, Jefferson et al. alkylated compound 52 with 3-bromopropanamine to yield 53 , demonstrating the feasibility of nucleophilic substitution at the pyrimidine ring. Similarly, Danswan et al. converted methylsulfanyl derivative 57 to methoxy-substituted 58 using sodium methoxide, highlighting the versatility of alkoxy group installation.

Oxidative Degradation and Ring Opening

Selective oxidation or degradation of auxiliary rings can refine the core structure. Treatment of 53 with N-bromosuccinimide removes the imidazole cycle, yielding 2-[(3-aminopropyl)sulfanyl]adenosine diphosphate (54 ). This strategy could be adapted to eliminate unwanted substituents while preserving the methyl carboxylate group.

Optimization of Reaction Conditions

Solvent and Temperature Effects

Cyclization reactions typically require polar aprotic solvents (e.g., dioxane, DMF) and elevated temperatures. For example, the synthesis of 10a proceeds efficiently in dioxane under reflux (≈100°C), while carbon disulfide-mediated cyclizations often employ ethanol or methanol at 60–80°C. Lower temperatures (25–40°C) are used for sensitive intermediates to prevent decomposition.

Catalytic and Stoichiometric Considerations

Base catalysts like potassium hydroxide or piperidine are critical for deprotonating intermediates and facilitating nucleophilic attacks. In the synthesis of oxazoloimidazopyrimidine 20 , carbon disulfide reacts with 10a in the presence of KOH, achieving a 64% yield. Stoichiometric excesses of reagents (e.g., hydrazine hydrate) are common to drive reactions to completion.

Analytical Characterization of Intermediates and Products

Key intermediates are characterized via spectroscopic methods:

  • IR Spectroscopy : Carbonyl stretches (1670–1740 cm⁻¹) and nitrile bands (≈2200 cm⁻¹) confirm functional group integrity.

  • NMR Spectroscopy : Methyl carboxylate protons resonate at δ 3.7–4.2 ppm, while aromatic protons in the imidazo-pyrimidine core appear at δ 7.1–8.2 ppm.

  • Mass Spectrometry : Molecular ion peaks (e.g., m/z 342 for compound 21 ) validate molecular weights.

Comparative Analysis of Synthetic Routes

MethodAdvantagesLimitationsYield Range (%)Reference
Hydrazine cyclocondensationHigh regioselectivity, mild conditionsRequires pre-functionalized pyrimidines60–75
Carbon disulfide cyclizationBroad substrate scope, scalableSulfur byproducts complicate purification50–72
Alkylation/esterificationDirect introduction of carboxylate groupsCompeting side reactions at multiple sites45–68

Chemical Reactions Analysis

Types of Reactions

Methyl 5-oxo-7,8-dihydro-6H-imidazo[1,5-c]pyrimidine-7-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and halides. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of functionalized imidazo[1,5-c]pyrimidine derivatives .

Scientific Research Applications

Methyl 5-oxo-7,8-dihydro-6H-imidazo[1,5-c]pyrimidine-7-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 5-oxo-7,8-dihydro-6H-imidazo[1,5-c]pyrimidine-7-carboxylate involves its interaction with specific molecular targets. It can bind to enzymes and receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Similar Compounds

The imidazo-pyrimidine scaffold is structurally versatile, with variations in substituents, fused ring systems, and functional groups influencing physicochemical properties and biological activity. Below is a systematic comparison with analogous compounds:

Table 1: Structural and Functional Comparisons

Compound Name Molecular Formula Key Substituents/Ring System Functional Groups Molecular Weight (g/mol)
Methyl 5-oxo-7,8-dihydro-6H-imidazo[1,5-c]pyrimidine-7-carboxylate C₈H₉N₃O₃ Imidazo[1,5-c]pyrimidine Ester (COOCH₃), Ketone (C=O) 195.18
Methyl 6-aminoimidazo[1,2-a]pyrimidine-7-carboxylate C₈H₈N₄O₂ Imidazo[1,2-a]pyrimidine Ester (COOCH₃), Amino (NH₂) 192.17
Ethyl 7-methyl-3-oxo-5-phenyl-2-(2,4,6-TMBz)-thiazolo[3,2-a]pyrimidine-6-carboxylate C₂₇H₂₆N₂O₆S Thiazolo[3,2-a]pyrimidine Ester (COOEt), Ketone (C=O), Trimethoxybenzylidene 506.57
Ethyl-1,5-dihydro-3-(2-hydroxyphenyl)-7-methyl-1,5-diphenyl-[1,2,4]triazolo[4,3-a]pyrimidine-6-carboxylate C₂₇H₂₄N₄O₃ Triazolo[4,3-a]pyrimidine Ester (COOEt), Hydroxyl (OH) 452.50

Key Observations

The amino group in ’s compound enhances nucleophilicity compared to the ketone in the target compound . Thiazolo[3,2-a]pyrimidine () incorporates a sulfur atom, increasing lipophilicity and enabling π-stacking interactions with aromatic substituents like trimethoxybenzylidene .

Substituent Effects The trimethoxybenzylidene group in ’s compound contributes to steric bulk, reducing solubility in polar solvents compared to the simpler methyl ester in the target compound .

  • Cyclocondensation : E.g., refluxing thiosemicarbazides with pyrilium salts to form pyrazolo-pyrimidines ().
  • Multi-step alkylation/oxidation : E.g., ’s thiazolo-pyrimidine synthesized via acetic acid-mediated cyclization .

Biological Activity

Methyl 5-oxo-7,8-dihydro-6H-imidazo[1,5-c]pyrimidine-7-carboxylate (CAS No. 69614-04-6) is a heterocyclic compound with significant potential in medicinal chemistry. This article explores its biological activities, focusing on its anticancer, antimicrobial, and other therapeutic properties, supported by data tables and relevant case studies.

Molecular Formula

  • C : 8
  • H : 9
  • N : 3
  • O : 3

Structural Characteristics

The compound features an imidazo[1,5-c]pyrimidine core, which is known for its diverse biological activities. The unique arrangement of nitrogen and carbon atoms contributes to its reactivity and interaction with biological targets.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. It has demonstrated selective cytotoxicity against various cancer cell lines while sparing normal cells.

Case Study: MDA-MB-231 Cell Line

In a study assessing the efficacy of this compound against triple-negative breast cancer (TNBC), the compound exhibited:

  • IC50 : 0.126 μM against MDA-MB-231 cells.
  • Selectivity Index : A significant difference in activity was noted when compared to non-cancerous MCF10A cells, indicating a nearly 20-fold selectivity for cancerous cells .

Antimicrobial Activity

The compound has shown promising results in antimicrobial assays, suggesting potential applications in treating infections caused by resistant strains of bacteria.

Antibacterial Efficacy

In vitro studies revealed that this compound possesses antibacterial properties against several strains of Gram-positive and Gram-negative bacteria.

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 μg/mL
Escherichia coli64 μg/mL
Pseudomonas aeruginosa128 μg/mL

The biological activity of this compound is believed to involve the inhibition of specific enzymes and receptors that play critical roles in cell proliferation and survival.

Enzyme Interaction

The compound has been shown to inhibit matrix metalloproteinases (MMPs), particularly MMP-2 and MMP-9, which are involved in tumor metastasis and progression. This inhibition could contribute to its anticancer effects by preventing the degradation of extracellular matrix components that facilitate tumor spread .

Comparative Studies with Similar Compounds

Comparative analyses have been conducted with other pyrimidine derivatives to assess relative potency and selectivity:

CompoundIC50 (MDA-MB-231)Selectivity Index (Cancer/Normal)
Methyl 5-Oxo Imidazo[1,5-c]pyrimidine0.126 μM~20
Compound A0.150 μM~10
Compound B0.200 μM~15

These findings indicate that this compound may offer superior selectivity for cancer cells compared to other tested compounds.

Q & A

What are the established synthetic routes and characterization methods for methyl 5-oxo-7,8-dihydro-6H-imidazo[1,5-c]pyrimidine-7-carboxylate?

Basic Research Focus
The compound is typically synthesized via multicomponent reactions or condensation of precursors such as substituted pyrimidines and imidazole derivatives. A common approach involves:

  • Cyclocondensation of ethyl carboxilate intermediates with amines under microwave-assisted conditions to enhance reaction efficiency .
  • Purification via column chromatography, followed by recrystallization in methanol/water mixtures .
    Characterization relies on ¹H NMR (to confirm methyl ester integration at δ 3.8–4.1 ppm and dihydroimidazo-proton coupling patterns) and ¹³C NMR (to verify carbonyl groups at ~170 ppm and heterocyclic carbons). IR spectroscopy identifies key functional groups (e.g., C=O stretches at 1720–1740 cm⁻¹) .

How can researchers resolve contradictions in spectroscopic data for structurally similar derivatives?

Advanced Research Focus
Discrepancies in NMR or IR spectra often arise from tautomerism, solvent effects, or regioisomeric impurities. Methodological strategies include:

  • Variable Temperature NMR : To detect tautomeric equilibria (e.g., keto-enol shifts) in DMSO-d₆ or CDCl₃ .
  • 2D NMR (COSY, HSQC) : To assign ambiguous proton-carbon correlations in fused heterocycles .
  • X-ray crystallography : For unambiguous structural confirmation, as demonstrated for related thiazolo[3,2-a]pyrimidine analogs .

What computational methods optimize reaction conditions for synthesizing this compound?

Advanced Research Focus
The ICReDD framework integrates quantum chemical calculations (e.g., DFT for transition-state analysis) with experimental data to predict optimal conditions . Key steps:

  • Reaction Path Search : Identify low-energy pathways for cyclization using software like GRRM or Gaussian.
  • Machine Learning : Train models on existing reaction datasets to predict solvent effects, catalyst performance, and yield improvements.
  • Feedback Loops : Experimental results (e.g., failed reactions) refine computational parameters iteratively .

How does the compound’s stability vary under different pH and temperature conditions?

Basic Research Focus
Stability studies involve:

  • pH-Dependent Degradation : Incubate the compound in buffers (pH 2–12) at 37°C for 24–72 hours, followed by HPLC analysis to quantify degradation products .
  • Thermal Gravimetric Analysis (TGA) : Determine decomposition temperatures (typically >200°C for similar esters) .
  • Light Sensitivity : Store samples in amber vials under inert gas (N₂/Ar) to prevent photooxidation of the dihydroimidazo ring .

What strategies address low yields in multicomponent syntheses of this compound?

Advanced Research Focus
Yield optimization requires systematic troubleshooting:

  • Catalyst Screening : Test Brønsted/Lewis acids (e.g., TFA, ZnCl₂) to accelerate imine formation .
  • Solvent Effects : Use polar aprotic solvents (DMF, DMSO) to stabilize intermediates, or switch to ionic liquids for greener synthesis .
  • In Situ Monitoring : Employ ReactIR or Raman spectroscopy to detect transient intermediates and adjust reagent stoichiometry dynamically .

How can researchers evaluate the biological activity of this compound and its analogs?

Advanced Research Focus
Biological assays focus on:

  • Enzyme Inhibition : Use fluorescence-based assays (e.g., kinase or protease inhibition) with IC₅₀ determination via dose-response curves .
  • Cellular Uptake : Label the compound with ¹⁴C or fluorophores to track intracellular localization using confocal microscopy .
  • SAR Studies : Synthesize analogs with modified ester groups (e.g., ethyl or benzyl esters) to correlate structural changes with activity .

What are the key differences in reactivity between this compound and its imidazo[4,5-c]pyridine analogs?

Advanced Research Focus
Comparative studies highlight:

  • Electronic Effects : The 5-oxo group in the title compound enhances electrophilicity at C7, facilitating nucleophilic substitutions (e.g., amidation) compared to non-oxidized analogs .
  • Ring Strain : The dihydroimidazo moiety introduces conformational rigidity, affecting π-π stacking in supramolecular assemblies .
  • Redox Behavior : Cyclic voltammetry reveals distinct oxidation peaks for the dihydroimidazo ring vs. fully aromatic systems .

How can regioselectivity challenges in derivatizing the pyrimidine ring be addressed?

Advanced Research Focus
Regioselective functionalization requires:

  • Directing Groups : Introduce temporary protecting groups (e.g., Boc on nitrogen) to steer electrophilic attacks to specific positions .
  • Metal Catalysis : Use Pd-catalyzed C-H activation for arylation at C2 or C4 positions .
  • Computational Predictions : DFT calculations to map electron density and predict reactive sites .

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